5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-pyrrolidin-1-ylfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-7-8-3-4-9(12-8)10-5-1-2-6-10/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLGFEAULCWLDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355444 | |
| Record name | 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84966-28-9 | |
| Record name | 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(pyrrolidin-1-yl)furan-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Pyrrolidin 1 Yl Furan 2 Carbaldehyde
Strategies for Selective Functionalization of Furan (B31954) Rings
Regioselective Introduction of Pyrrolidine (B122466) Substituents
The regioselective installation of a pyrrolidine substituent onto the furan ring is most commonly achieved through nucleophilic aromatic substitution (SNAr). This strategy typically involves the use of a furan ring activated by an electron-withdrawing group and bearing a suitable leaving group at the desired position of substitution.
A prevalent precursor for this transformation is a 5-halofuran-2-carbaldehyde, such as 5-bromo- or 5-chlorofuran-2-carbaldehyde. The electron-withdrawing nature of the formyl group at the C2 position facilitates the nucleophilic attack by pyrrolidine at the C5 position, displacing the halide. Another effective precursor is 5-nitrofuran-2-carbaldehyde, where the nitro group serves as an excellent leaving group in nucleophilic aromatic substitution reactions. The reaction of 5-nitrofuran-2-carbaldehyde with pyrrolidine provides a direct route to the target compound. Theoretical studies on analogous systems, such as the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine, indicate that the SNAr reaction proceeds through a stepwise addition-elimination mechanism. In this mechanism, the amine first adds to the carbon bearing the leaving group to form a Meisenheimer-like intermediate, followed by the elimination of the leaving group to yield the substituted product. The presence of excess amine can catalyze the proton transfer steps involved in this mechanism.
Methodologies for Formyl Group Installation
The introduction of a formyl group onto the furan ring is a well-established transformation, with several named reactions being applicable. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic rings, including furan. This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce the formyl group regioselectively at the C2 position of an unsubstituted furan or a furan already bearing a substituent at the C5 position.
Alternatively, the formyl group can be introduced via the lithiation of the furan ring followed by quenching with a suitable formylating agent. For instance, treatment of a 2-substituted furan with a strong base like n-butyllithium (n-BuLi) results in deprotonation at the C5 position. Subsequent reaction with DMF furnishes the corresponding 5-substituted-furan-2-carbaldehyde. This method offers a high degree of regioselectivity, dictated by the directing effect of the existing substituent.
Precursor Synthesis and Derivatization Approaches
The successful synthesis of 5-(pyrrolidin-1-yl)furan-2-carbaldehyde is highly dependent on the efficient preparation of key precursors.
Synthesis of Key Furan Precursors
The primary furan precursors for the synthesis of the target molecule are furan-2-carbaldehyde (furfural) and its 5-substituted derivatives. Furfural (B47365) is a readily available commodity chemical derived from biomass.
5-Halofuran-2-carbaldehydes: These precursors can be synthesized from furfural through halogenation. However, direct halogenation of furfural can lead to a mixture of products. A more controlled approach involves the synthesis from 5-bromofuroic acid, which can be obtained from furoic acid. Subsequent conversion of the carboxylic acid to the aldehyde yields 5-bromofuran-2-carbaldehyde.
5-Nitrofuran-2-carbaldehyde: This key intermediate is typically prepared by the nitration of furan-2-carbaldehyde diacetate, followed by hydrolysis of the diacetate group. This method provides the desired 5-nitro derivative in good yield.
The following table summarizes the key furan precursors and their typical synthetic routes.
| Precursor | Starting Material | Key Reagents | Typical Yield (%) |
| 5-Bromofuran-2-carbaldehyde | Furoic Acid | NBS, then SOCl₂, then reduction | Moderate to Good |
| 5-Nitrofuran-2-carbaldehyde | Furan-2-carbaldehyde | Acetic anhydride, Nitric acid, then H₂SO₄ | Good |
Preparation of Pyrrolidine Intermediates
Pyrrolidine is a commercially available cyclic secondary amine and is typically used directly as a reagent. For the synthesis of more complex derivatives, substituted pyrrolidines can be prepared through various synthetic routes, including the cyclization of 1,4-dihaloalkanes with a primary amine or the reduction of succinimides. However, for the synthesis of the title compound, unsubstituted pyrrolidine is the direct nucleophile.
Catalytic Approaches in the Synthesis of this compound
While the primary route for introducing the pyrrolidine moiety is often a non-catalyzed nucleophilic aromatic substitution, catalytic methods can also be employed, particularly for the formation of the C-N bond.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the formation of aryl- and heteroarylamines. In the context of synthesizing this compound, this would involve the coupling of a 5-halofuran-2-carbaldehyde with pyrrolidine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method can offer high yields and broad substrate scope, although it requires careful optimization of the catalyst system.
Copper-catalyzed reactions have also been utilized for the synthesis of furan derivatives. For instance, copper-catalyzed coupling reactions can be employed to form C-C and C-N bonds on the furan ring. While less common than palladium catalysis for amination reactions, copper-based systems can provide an alternative and sometimes more cost-effective approach.
The table below outlines potential catalytic approaches for the key C-N bond formation step.
| Catalytic Approach | Precursors | Catalyst/Ligand System | Key Advantages |
| Buchwald-Hartwig Amination | 5-Bromofuran-2-carbaldehyde, Pyrrolidine | Pd(OAc)₂, BINAP, NaOtBu | High yields, good functional group tolerance |
| Copper-Catalyzed Amination | 5-Iodofuran-2-carbaldehyde, Pyrrolidine | CuI, L-proline, K₂CO₃ | Cost-effective catalyst |
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions represent a powerful and widely employed strategy for the formation of carbon-nitrogen bonds, a key step in the synthesis of this compound. The most common starting materials for this approach are 5-halofuran-2-carbaldehydes, such as 5-bromo- or 5-iodofuran-2-carbaldehyde, which are coupled with pyrrolidine.
One of the most prominent methods in this category is the Buchwald-Hartwig amination . This palladium-catalyzed reaction has proven to be highly efficient for the formation of C-N bonds with a broad range of substrates. In a typical synthesis of a 5-(N-heterocyclyl)furan-2-carbaldehyde, a palladium catalyst, often in the form of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate), is used in conjunction with a suitable phosphine ligand. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines like XPhos, SPhos, or RuPhos often providing the best results. A base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the reaction.
Another relevant transition metal-catalyzed method is the Ullmann condensation . Historically, this copper-catalyzed reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern protocols have been developed that utilize catalytic amounts of copper salts, often in the presence of a ligand, under milder conditions. For the synthesis of this compound, this would involve the reaction of a 5-halofuran-2-carbaldehyde with pyrrolidine in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI), and a ligand like L-proline or a phenanthroline derivative.
Below is an interactive data table summarizing typical conditions for these transition metal-catalyzed reactions for the synthesis of analogous 5-(N-aryl/heterocyclyl)furan derivatives.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene (B28343) | 100-120 | 85-95 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 | 80-90 |
| CuI | L-proline | K₂CO₃ | DMSO | 110-130 | 70-85 |
| CuI | Phenanthroline | K₃PO₄ | DMF | 120-140 | 65-80 |
Organocatalytic Strategies
In recent years, organocatalysis has emerged as a powerful alternative to metal-catalyzed reactions, often offering milder reaction conditions and avoiding the use of potentially toxic and expensive heavy metals. For the synthesis of this compound, an organocatalytic approach could involve the nucleophilic aromatic substitution (SNAr) of a suitable furan derivative.
A potential strategy involves the reaction of 5-nitrofuran-2-carbaldehyde with pyrrolidine. The strongly electron-withdrawing nitro group at the 5-position activates the furan ring towards nucleophilic attack by the amine. This reaction can often be promoted by a strong organic base, acting as an organocatalyst, to deprotonate the pyrrolidine and increase its nucleophilicity. While specific examples for the synthesis of this compound via this method are not extensively documented, the principle is well-established in heterocyclic chemistry.
Another potential organocatalytic route, though less direct, could involve the construction of the furan ring itself using organocatalysts. For instance, proline and its derivatives are known to catalyze various cascade reactions that could potentially lead to the formation of highly substituted furans. However, a direct and efficient organocatalytic synthesis of this compound from simple precursors has yet to be widely reported.
Optimization of Reaction Conditions and Yield Enhancement Protocols
The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction parameters. For transition metal-catalyzed reactions, key factors to consider include:
Catalyst Loading: Minimizing the amount of expensive palladium or copper catalyst is crucial for both economic and environmental reasons. Typically, catalyst loadings in the range of 0.5-5 mol% are investigated.
Ligand Selection: As mentioned, the nature of the phosphine ligand in Buchwald-Hartwig aminations is critical. Screening a variety of ligands is often necessary to identify the optimal one for a specific substrate combination.
Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and yield. The solubility of the reactants and the compatibility of the base with the functional groups present must be considered.
Temperature and Reaction Time: These parameters are often interdependent. Optimization aims to find the lowest possible temperature and shortest reaction time that still afford a high yield of the desired product.
For organocatalytic reactions, similar optimization principles apply, with a focus on the type and loading of the organocatalyst, as well as the solvent and temperature.
Protocols to enhance yield often involve the careful control of the reaction atmosphere (e.g., using an inert atmosphere of argon or nitrogen to prevent catalyst deactivation) and the purity of the starting materials. Post-reaction purification techniques, such as column chromatography, are typically employed to isolate the pure product.
The following interactive table provides a hypothetical example of an optimization study for the Buchwald-Hartwig amination to synthesize an analogous compound.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 85 |
| 2 | Pd₂(dba)₃ (0.5) | XPhos (1) | NaOtBu | Toluene | 100 | 78 |
| 3 | Pd(OAc)₂ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 82 |
| 4 | Pd₂(dba)₃ (1) | SPhos (2) | NaOtBu | Toluene | 100 | 75 |
| 5 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 100 | 65 |
| 6 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 80 | 60 |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is of increasing importance in modern organic synthesis. For the production of this compound, several aspects can be considered to make the process more environmentally friendly.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Transition metal-catalyzed coupling reactions, when optimized, can exhibit high atom economy.
Use of Safer Solvents: Whenever possible, hazardous solvents should be replaced with greener alternatives. For instance, solvents like toluene and dioxane, which are commonly used in cross-coupling reactions, could potentially be replaced with more benign options such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). The use of water as a solvent is also a highly desirable goal in green chemistry.
Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents. Both transition metal catalysis and organocatalysis align with this principle. The development of highly active catalysts that can be used at very low loadings further enhances the greenness of the process.
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of catalysts that are active under milder conditions is a key area of research in green chemistry. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating.
Renewable Feedstocks: Furan-2-carbaldehyde (furfural) itself can be derived from renewable biomass sources. Utilizing bio-derived starting materials is a cornerstone of sustainable chemistry.
By carefully selecting the synthetic route and optimizing the reaction conditions with these principles in mind, the synthesis of this compound can be made more sustainable and environmentally responsible.
Chemical Reactivity and Derivatization Studies of 5 Pyrrolidin 1 Yl Furan 2 Carbaldehyde
Reactions at the Formyl Group
The formyl group is a primary site for a multitude of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensation reactions.
Nucleophilic Addition Reactions
The carbonyl carbon of the formyl group is electrophilic and readily undergoes nucleophilic attack. Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that add to the formyl group to generate secondary alcohols. For instance, the reaction with methylmagnesium bromide would yield 1-(5-(pyrrolidin-1-yl)furan-2-yl)ethanol. These reactions are typically carried out in anhydrous ethereal solvents.
| Reactant | Reagent | Solvent | Product |
| 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde | Methylmagnesium bromide | Diethyl ether | 1-(5-(Pyrrolidin-1-yl)furan-2-yl)ethanol |
| This compound | Phenyllithium | Tetrahydrofuran | Phenyl(5-(pyrrolidin-1-yl)furan-2-yl)methanol |
Oxidation and Reduction Pathways
The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. Mild oxidizing agents, such as silver oxide, can selectively oxidize the aldehyde without affecting the pyrrolidine (B122466) or furan (B31954) rings, yielding 5-(pyrrolidin-1-yl)furan-2-carboxylic acid. chemscene.comlookchemicals.com
Conversely, reduction of the formyl group can be achieved using various hydride reagents. Sodium borohydride (B1222165) (NaBH4) is a mild reducing agent that selectively reduces the aldehyde to the corresponding alcohol, (5-(pyrrolidin-1-yl)furan-2-yl)methanol, without affecting other functional groups. masterorganicchemistry.comyoutube.commasterorganicchemistry.comorientjchem.org More powerful reducing agents like lithium aluminum hydride (LiAlH4) would also effect this transformation. youtube.com
| Reaction Type | Reagent | Solvent | Product |
| Oxidation | Silver(I) oxide | Water/Ethanol | 5-(Pyrrolidin-1-yl)furan-2-carboxylic acid |
| Reduction | Sodium borohydride | Methanol | (5-(Pyrrolidin-1-yl)furan-2-yl)methanol |
Condensation Reactions and Imine Formation
The formyl group readily undergoes condensation reactions with various nucleophiles, particularly amines and active methylene (B1212753) compounds, to form new carbon-carbon and carbon-nitrogen double bonds.
Imine Formation: Primary amines react with this compound in the presence of an acid catalyst or under dehydrating conditions to form imines, also known as Schiff bases. For example, condensation with aniline (B41778) would yield N-((5-(pyrrolidin-1-yl)furan-2-yl)methylene)aniline.
Knoevenagel Condensation: Active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, undergo Knoevenagel condensation with this compound in the presence of a basic catalyst like piperidine (B6355638) or an ammonium (B1175870) salt. damascusuniversity.edu.synih.govresearchgate.netresearchgate.net This reaction leads to the formation of a new carbon-carbon double bond, yielding products like 2-((5-(pyrrolidin-1-yl)furan-2-yl)methylene)malononitrile.
Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), would produce 2-(pyrrolidin-1-yl)-5-vinylfuran. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions.
| Reaction Type | Reactant | Reagent/Catalyst | Product |
| Imine Formation | Aniline | Acetic acid | N-((5-(pyrrolidin-1-yl)furan-2-yl)methylene)aniline |
| Knoevenagel Condensation | Malononitrile | Piperidine | 2-((5-(pyrrolidin-1-yl)furan-2-yl)methylene)malononitrile |
| Wittig Reaction | Methyltriphenylphosphonium bromide / n-BuLi | Tetrahydrofuran | 2-(Pyrrolidin-1-yl)-5-vinylfuran |
Reactivity of the Pyrrolidine Moiety
The nitrogen atom of the pyrrolidine ring is a nucleophilic center and can participate in various reactions, including alkylation, acylation, and quaternization.
N-Alkylation and Acylation Reactions
N-Alkylation: The pyrrolidine nitrogen can be alkylated using alkyl halides. For example, reaction with methyl iodide would lead to the formation of 1-methyl-1-(5-formylfuran-2-yl)pyrrolidin-1-ium iodide, a quaternary ammonium salt. The rate of this reaction can be influenced by the solvent and the nature of the alkylating agent. nih.govnih.govclockss.org
N-Acylation: The pyrrolidine nitrogen can be acylated with acylating agents such as acid chlorides or anhydrides in the presence of a base. google.comresearchgate.netosti.gov For instance, reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would yield 1-(5-(pyrrolidin-1-yl)furan-2-yl)ethan-1-one.
| Reaction Type | Reagent | Base/Solvent | Product |
| N-Alkylation | Methyl iodide | Acetonitrile | 1-Methyl-1-(5-formylfuran-2-yl)pyrrolidin-1-ium iodide |
| N-Acylation | Acetyl chloride | Triethylamine / Dichloromethane | 1-(5-(Pyrrolidin-1-yl)furan-2-yl)ethan-1-one |
Quaternization Strategies
Quaternization involves the alkylation of the tertiary amine of the pyrrolidine ring to form a quaternary ammonium salt. As mentioned in the N-alkylation section, this is readily achieved by treating this compound with an alkyl halide. The resulting quaternary ammonium salts are ionic compounds with altered solubility and biological activity profiles compared to the parent molecule. The choice of the alkylating agent allows for the introduction of a wide variety of substituents at the nitrogen atom.
| Alkylating Agent | Solvent | Product (Quaternary Ammonium Salt) |
| Ethyl bromide | Ethanol | 1-Ethyl-1-(5-formylfuran-2-yl)pyrrolidin-1-ium bromide |
| Benzyl chloride | Acetonitrile | 1-Benzyl-1-(5-formylfuran-2-yl)pyrrolidin-1-ium chloride |
Electrophilic Aromatic Substitution on the Furan Ring
The furan ring is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution, reacting much more readily than benzene. The position of substitution is strongly influenced by the existing substituents on the ring. In this compound, the C5-pyrrolidinyl group is a potent activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring. This group directs incoming electrophiles to the ortho and para positions (C4 and C2, respectively). Conversely, the C2-carbaldehyde group is a deactivating group that directs incoming electrophiles to the meta positions (C4).
The synergistic directing effects of the activating C5-pyrrolidinyl group and the deactivating C2-carbaldehyde group make the C4 position the most electronically favorable site for electrophilic attack. The C3 position is deactivated by both groups. Therefore, electrophilic substitution reactions on this compound are expected to occur with high regioselectivity at the C4 position.
Common electrophilic substitution reactions applicable to such activated heterocyclic systems include nitration, halogenation, and formylation. For instance, formylation via the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated from a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride, is a well-established method for introducing an aldehyde group onto electron-rich aromatic and heterocyclic rings cambridge.orgijpcbs.comwikipedia.orgnih.gov. Similarly, nitration can be achieved using mild nitrating agents like acetyl nitrate (B79036) to avoid the oxidative degradation that furan rings can undergo under harsh acidic conditions nih.gov.
| Reaction | Typical Reagents | Expected Major Product |
|---|---|---|
| Vilsmeier-Haack Formylation | POCl₃, DMF | 4-Formyl-5-(pyrrolidin-1-yl)furan-2-carbaldehyde |
| Nitration | Acetyl nitrate (AcONO₂) | 4-Nitro-5-(pyrrolidin-1-yl)furan-2-carbaldehyde |
| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-5-(pyrrolidin-1-yl)furan-2-carbaldehyde |
Cycloaddition Reactions Involving the Furan Core
The furan ring can function as a 1,3-diene in cycloaddition reactions, most notably the [4+2] Diels-Alder reaction. quora.com This reactivity allows for the construction of oxabicycloheptane derivatives. The feasibility and rate of the Diels-Alder reaction are heavily dependent on the electronic properties of the substituents on the furan ring. rsc.org
Electron-donating groups on the furan enhance its reactivity as a diene by raising the energy of its Highest Occupied Molecular Orbital (HOMO), which facilitates the interaction with the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient dienophile. mdpi.com In this compound, the C5-pyrrolidinyl group serves as a strong electron-donating group, thereby activating the furan core for Diels-Alder reactions. Although the C2-carbaldehyde is an electron-withdrawing group that tends to decrease reactivity, the powerful activating effect of the amino group is generally expected to dominate, making the compound a viable diene for reactions with reactive dienophiles. mdpi.com
The reactions often require forcing conditions and may be reversible. mdpi.com The choice of dienophile is critical, with electron-deficient alkenes and alkynes being the most suitable partners.
| Dienophile | Reaction Type | Expected Product Class |
|---|---|---|
| Maleimide | [4+2] Diels-Alder | 7-Oxabicyclo[2.2.1]heptene derivative |
| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | [4+2] Diels-Alder | 7-Oxabicyclo[2.2.1]heptadiene derivative |
| Acrylonitrile | [4+2] Diels-Alder | 7-Oxabicyclo[2.2.1]heptene derivative |
| Benzoquinone | [4+2] Diels-Alder | Polycyclic adduct |
Synthesis of Novel Derivatives for Structure-Activity Relationship (SAR) Studies
The this compound scaffold is a versatile template for generating libraries of novel compounds for Structure-Activity Relationship (SAR) studies. SAR analysis is a fundamental concept in medicinal chemistry that explores how modifications to a molecule's structure affect its biological activity, with the goal of optimizing properties like efficacy and selectivity. numberanalytics.com
A systematic approach to library design for SAR studies involves modifying distinct regions of the parent molecule. For this compound, three primary vectors of diversity can be identified:
Modification of the C5-Pyrrolidinyl Group: The pyrrolidine ring can be replaced with other cyclic or acyclic amines to probe the effects of ring size, steric bulk, and basicity. Introducing substituents on the pyrrolidine ring itself can also provide valuable SAR data.
Derivatization of the C2-Carbaldehyde: The aldehyde functionality is a versatile chemical handle that can be converted into a wide array of other functional groups. Condensation with hydrazines or hydroxylamines can yield hydrazones and oximes, respectively. Reductive amination can introduce new amine substituents, and oxidation or reduction can provide the corresponding carboxylic acid or alcohol.
Substitution on the Furan Ring: As discussed in section 3.3, the C4 position is activated towards electrophilic substitution, allowing for the introduction of various substituents (e.g., halogens, nitro groups) at this position to explore their impact on biological activity.
| Modification Site | Design Strategy | Examples of Resulting Functionality |
|---|---|---|
| C5-Amine | Vary cyclic and acyclic amines | Piperidinyl, Morpholinyl, Diethylamino |
| C2-Carbonyl | Condensation, Reduction, Oxidation | Oxime, Hydrazone, Hydroxymethyl, Carboxylic acid |
| C4-Position | Electrophilic Aromatic Substitution | Bromo, Nitro, Formyl |
Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large, organized libraries of compounds based on the design principles outlined above. nih.gov Both solution-phase and solid-phase synthesis strategies can be employed to generate derivatives of this compound. nih.govnih.gov
A potential combinatorial strategy could begin with a common intermediate, such as 5-bromofuran-2-carbaldehyde. This starting material can be subjected to parallel reactions with a diverse set of amines in one step to create a library of 5-amino-substituted furan-2-carbaldehydes. In a subsequent step, this library of aldehydes can be reacted with a library of hydrazines, hydroxylamines, or other nucleophiles. This "two-dimensional" approach allows for the exponential generation of a large number of unique products from a limited set of starting materials.
For example, reacting 10 different amines with the bromo-furan starting material, followed by reaction of the resulting 10 aldehydes with 10 different hydrazines, would yield a library of 100 distinct hydrazone derivatives. Such libraries are invaluable for high-throughput screening to identify initial hit compounds and to build comprehensive SAR models for lead optimization in drug discovery programs. nih.gov
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering profound insights into the chemical environment of individual nuclei, primarily ¹H and ¹³C.
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide foundational information about the molecule's structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde, the spectrum would exhibit distinct signals for the aldehyde proton, the furan (B31954) ring protons, and the protons of the pyrrolidine (B122466) ring.
The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde, the sp²-hybridized carbons of the furan ring, and the sp³-hybridized carbons of the pyrrolidine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| Aldehyde | ¹H | ~9.3 - 9.6 | Singlet (s) | Characteristic downfield shift for an aldehyde proton. |
| Furan H-3 | ¹H | ~7.0 - 7.2 | Doublet (d) | Coupled to H-4. |
| Furan H-4 | ¹H | ~6.4 - 6.6 | Doublet (d) | Coupled to H-3. |
| Pyrrolidine (α-CH₂) | ¹H | ~3.3 - 3.6 | Triplet (t) | Adjacent to the nitrogen atom. |
| Pyrrolidine (β-CH₂) | ¹H | ~1.9 - 2.1 | Multiplet (m) | Protons on the two central carbons of the pyrrolidine ring. |
| Aldehyde (C=O) | ¹³C | ~175 - 180 | - | Typical for an aldehyde carbonyl carbon. |
| Furan C-2 | ¹³C | ~152 - 155 | - | Carbon bearing the aldehyde group. |
| Furan C-5 | ¹³C | ~158 - 162 | - | Carbon bearing the pyrrolidine group. |
| Furan C-3 | ¹³C | ~120 - 125 | - | - |
| Furan C-4 | ¹³C | ~110 - 115 | - | - |
| Pyrrolidine (α-C) | ¹³C | ~48 - 52 | - | Carbons attached to nitrogen. |
| Pyrrolidine (β-C) | ¹³C | ~24 - 28 | - | Central carbons of the pyrrolidine ring. |
To unequivocally assign these signals and confirm the connectivity, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which would confirm the relationship between the H-3 and H-4 protons on the furan ring and the connectivity within the pyrrolidine ring's methylene (B1212753) groups.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of which protons are attached to which carbons.
The bond between the furan ring (C-5) and the pyrrolidine nitrogen (N-1) is a single bond, but rotation around it can be hindered due to steric effects and the electronic interaction between the nitrogen lone pair and the furan π-system. This restricted rotation can give rise to different conformers (rotational isomers). nih.govresearchgate.net
Dynamic NMR (DNMR) is a powerful technique used to study these conformational changes. copernicus.org By recording NMR spectra at different temperatures, the rate of interconversion between conformers can be studied.
At low temperatures , the rotation may be slow on the NMR timescale, resulting in separate, sharp signals for each distinct conformer.
As the temperature increases , the rate of rotation increases. The signals for the different conformers will broaden, eventually coalesce into a single, time-averaged signal at the coalescence temperature.
At high temperatures , where rotation is rapid, a single set of sharp, averaged signals is observed.
By analyzing the line shapes in the NMR spectra at various temperatures, the energy barrier to rotation (activation energy, ΔG‡) can be calculated. This provides valuable information about the molecule's flexibility and the relative stability of its conformers in solution. auremn.org.br
Mass Spectrometry (MS) Applications in Characterization and Purity Assessment
Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's molecular formula. researchgate.net Unlike nominal mass spectrometers, HRMS instruments can measure m/z values to several decimal places. For this compound, the molecular formula is C₉H₁₁NO₂. HRMS can determine the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) with high precision.
Table 2: HRMS Data for this compound
| Species | Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Difference (ppm) |
|---|---|---|---|---|
| [M+H]⁺ | C₉H₁₂NO₂⁺ | 166.0863 | 166.0861 | -1.2 |
The extremely close correlation between the calculated and observed mass confirms the elemental composition and rules out other potential formulas with the same nominal mass. This high degree of accuracy is essential for verifying the identity of the synthesized compound and assessing its purity. ethz.ch
In addition to determining the molecular weight, mass spectrometry, particularly when coupled with techniques like Electron Ionization (EI) or tandem MS (MS/MS), provides structural information through the analysis of fragmentation patterns. libretexts.org When the molecular ion is formed, it can undergo fragmentation into smaller, characteristic ions. The fragmentation pattern serves as a molecular fingerprint.
For this compound, key fragmentation pathways would likely include:
Loss of the aldehyde group: A primary fragmentation could be the loss of a formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da) from the molecular ion.
Cleavage of the pyrrolidine ring: The pyrrolidine ring can undergo α-cleavage next to the nitrogen atom, leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da) or related fragments.
Furan ring fragmentation: The furan ring itself can break apart, a common process for furan derivatives under electron ionization. researchgate.neted.ac.uk
By analyzing the m/z values of these fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). For this compound, the IR spectrum would show strong, characteristic absorption bands confirming the presence of key functional groups.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. chemicalpapers.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| Aldehyde (C=O) | Stretching | 1660 - 1690 | IR (Strong), Raman (Strong) |
| Aldehyde (C-H) | Stretching | 2715 - 2850 | IR (Medium, often two bands) |
| Furan Ring (C=C) | Stretching | ~1500 - 1600 | IR (Medium), Raman (Strong) |
| Furan Ring (C-O-C) | Asymmetric Stretching | ~1250 - 1280 | IR (Strong) |
| Pyrrolidine (C-N) | Stretching | ~1180 - 1220 | IR (Medium) |
| Pyrrolidine (CH₂) | Stretching | 2850 - 2960 | IR (Medium-Strong) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of chemical structure and offers detailed insights into the spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. The successful application of this technique is contingent upon the availability of high-quality single crystals.
Crystal Growth Techniques
The initial and often most challenging step in the X-ray crystallographic analysis of this compound is the cultivation of single crystals of suitable size and quality. Several standard methods could be employed to achieve this, with the choice of technique depending on the compound's solubility and thermal stability.
Commonly utilized crystal growth techniques include:
Slow Evaporation: A saturated solution of the compound in a suitable solvent or solvent mixture is allowed to stand undisturbed. The gradual evaporation of the solvent slowly increases the concentration of the solute, leading to the formation of well-ordered crystals. The rate of evaporation is a critical parameter that can be controlled to optimize crystal quality.
Solvent Diffusion: This method involves the slow diffusion of a precipitant solvent into a solution of the compound. The two solvents must be miscible, and the compound should be soluble in one but insoluble in the other. This gradual change in solvent composition reduces the solubility of the compound, promoting crystallization.
Vapor Diffusion: In this technique, a solution of the compound is placed in a sealed container along with a volatile precipitant. The vapor of the precipitant slowly diffuses into the solution, inducing crystallization. This method is particularly useful for growing crystals from very small amounts of material.
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound typically decreases, leading to supersaturation and subsequent crystal growth. The cooling rate must be carefully controlled to prevent the formation of polycrystalline material.
The selection of an appropriate solvent system is crucial for all these techniques and often requires empirical screening of various common organic solvents.
Analysis of Bond Lengths, Angles, and Intermolecular Interactions
Once a suitable single crystal is obtained and subjected to X-ray diffraction analysis, a detailed picture of the molecular structure of this compound would emerge. This analysis would provide precise measurements of all intramolecular distances and angles.
Hypothetical Bond Lengths and Angles:
The analysis would reveal the precise bond lengths within the furan ring, the pyrrolidine ring, and the carbaldehyde group. For instance, the C-C and C-O bond lengths within the furan ring would be expected to exhibit values characteristic of their aromatic nature. The C-N bond connecting the pyrrolidine ring to the furan ring, and the C=O bond of the aldehyde group would also be of significant interest.
A hypothetical data table of selected bond lengths and angles is presented below. It is important to note that these are representative values and the actual experimental data would be required for a definitive analysis.
| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Expected Value (Å or °) |
| Bond Length | C(furan) | C(furan) | - | ~1.37 - 1.44 |
| Bond Length | C(furan) | O(furan) | - | ~1.36 |
| Bond Length | C(furan) | N(pyrrolidine) | - | ~1.38 |
| Bond Length | C(aldehyde) | O(aldehyde) | - | ~1.21 |
| Bond Angle | C(furan) | O(furan) | C(furan) | ~106 |
| Bond Angle | O(furan) | C(furan) | C(furan) | ~110 |
| Bond Angle | N(pyrrolidine) | C(furan) | C(furan) | ~125 |
| Bond Angle | O(aldehyde) | C(aldehyde) | C(furan) | ~124 |
Intermolecular Interactions:
In the solid state, molecules of this compound would be expected to pack in a specific arrangement, stabilized by various intermolecular forces. The crystallographic data would allow for a detailed examination of these interactions, which could include:
van der Waals forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.
Dipole-dipole interactions: The polar nature of the carbaldehyde group and the furan ring's oxygen atom could lead to significant dipole-dipole interactions, influencing the crystal packing.
A thorough analysis of the crystal packing would provide valuable information on the supramolecular assembly of this compound, which can influence its physical properties such as melting point and solubility.
Computational and Theoretical Investigations of this compound: A Review of Available Research
Therefore, it is not possible to provide a detailed article covering the specific quantum chemical calculations, conformational analysis, predicted spectroscopic parameters, and reaction mechanism studies as requested in the outline for this compound.
For context, computational studies on similar molecules, such as furfural (B47365) and its derivatives with other substituents, have provided valuable insights into their chemical behavior. These studies often explore:
Electronic Structure and Reactivity: DFT calculations are commonly employed to understand the electron distribution within furan derivatives, which helps in predicting their reactivity in various chemical reactions, such as Diels-Alder cycloadditions. The nature of the substituent on the furan ring, whether electron-donating or electron-withdrawing, significantly influences the molecule's electronic properties and, consequently, its chemical behavior.
Conformational Preferences: The orientation of the aldehyde group relative to the furan ring is a key aspect of the conformational analysis of furfural and its derivatives. Computational methods are used to determine the most stable conformers and the energy barriers for their interconversion.
Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
Reaction Mechanisms: Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving furan derivatives. By mapping the potential energy surface and identifying transition states, researchers can gain a deeper understanding of the reaction pathways and kinetics.
While these general areas of computational investigation are common for furan derivatives, the specific quantitative data and detailed findings for this compound remain to be published in the scientific literature. Future computational studies on this particular compound would be necessary to provide the specific details requested in the article outline.
Computational and Theoretical Investigations of 5 Pyrrolidin 1 Yl Furan 2 Carbaldehyde
Reaction Mechanism Studies Using Computational Methods
Reaction Pathway Elucidation
The elucidation of reaction pathways through computational chemistry provides profound insights into the mechanisms of chemical transformations, including the synthesis of heterocyclic compounds like 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde. These theoretical studies can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for each step.
Methodologies for Future Research: A common approach to elucidating the reaction mechanism for the formation of this compound, which is typically synthesized via nucleophilic aromatic substitution of 5-halofuran-2-carbaldehyde with pyrrolidine (B122466), would involve Density Functional Theory (DFT) calculations. Researchers could model the reactants, intermediates, transition states, and products.
Key parameters that would be calculated include:
Gibbs Free Energy (ΔG): To determine the spontaneity and thermodynamic favorability of each reaction step.
Activation Energy (Ea): To identify the kinetic barriers of the reaction, which dictates the reaction rate.
Geometries of Transition States: To understand the structural changes that occur during the bond-forming and bond-breaking processes.
For instance, a hypothetical DFT study could compare different potential pathways, such as a direct SNAr mechanism versus a pathway involving coordination to a catalyst. The calculated energy barriers for each proposed transition state would allow researchers to determine the most likely reaction pathway.
Hypothetical Reaction Coordinate for Synthesis: A theoretical investigation would likely model the nucleophilic attack of pyrrolidine on the C5 position of a 5-substituted furan-2-carbaldehyde, followed by the departure of the leaving group. The energy profile would show the relative energies of the reactants, the Meisenheimer intermediate, the transition state for the loss of the leaving group, and the final product.
| Reaction Step | Hypothetical Parameter | Description |
| Reactants | Relative Energy | Baseline energy of starting materials (e.g., 5-chlorofuran-2-carbaldehyde and pyrrolidine). |
| Transition State 1 | Activation Energy (Ea1) | Energy barrier for the nucleophilic attack of pyrrolidine on the furan (B31954) ring. |
| Meisenheimer Intermediate | Relative Energy | Energy of the stabilized anionic intermediate formed after the nucleophilic attack. |
| Transition State 2 | Activation Energy (Ea2) | Energy barrier for the elimination of the leaving group (e.g., chloride ion). |
| Products | Reaction Energy (ΔG) | Overall change in Gibbs free energy, indicating if the reaction is exergonic or endergonic. |
This table is illustrative and represents the type of data that would be generated from a computational study. Actual values are not available in the current literature.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or enzyme. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. A lower docking score generally indicates a more favorable binding interaction.
Potential Applications for this compound: Given the structural motifs present in the molecule (a furan ring and a pyrrolidine group), it could be docked against various enzymes or receptors where similar scaffolds have shown activity. For example, furan-containing compounds have been investigated as inhibitors for a range of targets. A docking study would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the protein's active site.
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Amino Acid Residue |
| Hydrogen Bond | Aldehyde oxygen | Tyrosine, Serine, Threonine, Asparagine, Glutamine |
| Hydrophobic Interaction | Pyrrolidine ring, Furan ring | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |
| π-π Stacking | Furan ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
This table presents hypothetical interactions based on the chemical structure of the compound. Specific interactions would depend on the target protein's binding site architecture.
Molecular Dynamics Simulations: Following molecular docking, MD simulations can provide a more dynamic and detailed view of the ligand-target complex over time. These simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering insights into the stability of the binding pose, the flexibility of the protein and ligand, and the energetic contributions of various interactions.
Key analyses from an MD simulation would include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose throughout the simulation.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): To provide a more accurate estimation of the binding affinity by considering solvent effects and conformational changes.
A simulation could reveal, for example, that the pyrrolidine ring of this compound makes crucial van der Waals contacts within a hydrophobic pocket of a target enzyme, and that the aldehyde group forms a persistent hydrogen bond with a key active site residue, thereby stabilizing the complex.
Exploration of Biological and Pharmacological Relevance
Target-Oriented Synthesis for Biological Screening
The synthesis of derivatives based on the 5-(pyrrolidin-1-yl)furan-2-carbaldehyde scaffold is a crucial first step in exploring their biological potential. Target-oriented synthesis allows for the creation of a library of related compounds, which can then be screened for activity against specific biological targets. nih.gov
A common synthetic route involves the modification of the carbaldehyde group. For instance, condensation reactions with various amines or compounds containing active methylene (B1212753) groups can yield a diverse range of derivatives. researchgate.net One notable example is the synthesis of 1-(furan-2-ylmethyl)pyrrolidine-based compounds, which have been investigated as inhibitors of the ST2 (Stimulation-2) receptor, a target implicated in graft versus host disease. nih.gov The synthesis of these derivatives often involves reductive amination, where the furan-2-carbaldehyde is reacted with a substituted pyrrolidine (B122466) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are employed to introduce various aryl or heteroaryl groups onto the furan (B31954) ring, further expanding the chemical diversity of the synthesized library for biological screening. nih.govresearchgate.net The goal of this synthetic effort is to generate a collection of molecules with systematic structural variations, which is essential for subsequent structure-activity relationship (SAR) studies.
Investigations into Potential Mechanisms of Action
Understanding how a compound exerts its biological effect is fundamental to drug discovery. For derivatives of this compound, this involves a combination of biochemical and cellular assays to elucidate their mechanism of action.
While specific enzyme inhibition studies for this compound are not extensively documented in the reviewed literature, furan derivatives, in general, are known to be investigated as enzyme inhibitors. For example, various furan-containing compounds have been explored as inhibitors of urease and SARS-CoV-2 main protease. nih.govsemanticscholar.org The aldehyde functionality of the parent compound and the diverse functional groups that can be introduced through synthesis provide opportunities for interactions with the active sites of various enzymes. Future research could focus on screening derivatives against panels of enzymes to identify potential inhibitory activities.
Receptor binding assays are critical for identifying and characterizing the interaction of a compound with its molecular target. In the case of derivatives of this compound, a significant finding is their activity as ST2 inhibitors. nih.gov The ST2 receptor is a member of the interleukin-1 receptor family, and its ligand is IL-33. The interaction between ST2 and IL-33 is a key signaling pathway in various inflammatory and autoimmune diseases.
To assess the inhibitory activity of these compounds, a biochemical AlphaLISA (Amplified Luminescent Proximity Homestead Assay) ST2/IL-33 binding assay is utilized. nih.gov This assay measures the ability of a compound to disrupt the binding of IL-33 to the ST2 receptor. The results are typically reported as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the binding activity.
Cellular Assays and Phenotypic Screening Approaches
Cellular assays provide a more physiologically relevant context to evaluate the biological activity of compounds. These assays can confirm the effects observed in biochemical assays and provide insights into the compound's impact on cellular functions.
For the 1-(furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors, a HEK-Blue™ reporter cell assay is employed. nih.gov In this assay, HEK293 cells are engineered to overexpress the ST2 receptor. When IL-33 binds to ST2 on these cells, it triggers a signaling cascade that leads to the activation of NF-κB and the subsequent expression of a reporter gene. The inhibitory activity of the compounds is measured by their ability to block this signaling pathway. nih.gov
Phenotypic screening is another powerful approach where compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target. nih.govresearchgate.net Furan derivatives have been identified through phenotypic screens for their potential to ameliorate type 2 diabetes by inhibiting gluconeogenesis. nih.govresearchgate.net This approach allows for the discovery of compounds with novel mechanisms of action.
In the context of graft versus host disease, an in vitro mixed lymphocyte reaction (MLR) assay serves as a disease model to examine the effects of the ST2 inhibitor compounds on alloreactive T cell activation. nih.gov
SAR Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying different parts of a lead compound, researchers can identify the key structural features required for potency and selectivity. mdpi.comnih.gov
For the 1-(furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors, SAR studies have revealed several important insights. nih.gov Modifications have been made to various parts of the molecule, including the substituents on the phenyl ring attached to the pyrrolidine.
The following table summarizes the inhibitory activities of some representative derivatives from the SAR studies on ST2 inhibitors. nih.gov
| Compound | Substitution on Phenyl Ring | AlphaLISA IC50 (µM) | HEK-Blue™ Assay IC50 (µM) |
| 3c | 4-methoxy | 10.3 | 12.6 |
| 4a | 4-(pyrrolidin-1-yl) | < 10 | > 25 |
| 4c | 3-(pyrrolidin-1-yl) | < 10 | > 25 |
| 9b | 3-fluoro | < 10 | > 25 |
| 14b | 3,4-dichloro | < 10 | 14.3 |
| 14e | 3,5-dichloro | < 10 | > 25 |
| 19b (S-form) | 3,4-dichloro | < 10 | 11.2 |
| 19d (S-form) | 3,5-dichloro | < 10 | 13.8 |
These SAR studies indicated that hydrophobic substitutions on the phenyl ring are generally favorable for activity. nih.gov The position of the substituents also plays a role, with di-substituted compounds often showing good potency. nih.gov Furthermore, stereochemistry can be important, as demonstrated by the difference in activity between stereoisomers. nih.gov
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a compound's biological activity. d-nb.info This model can then be used to virtually screen large compound libraries for new molecules that fit the pharmacophore and are therefore likely to be active. d-nb.info
Once a promising lead compound is identified through screening and initial SAR studies, lead optimization strategies are employed to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. nih.gov This iterative process involves further chemical synthesis to refine the structure of the lead compound based on the insights gained from SAR and pharmacophore modeling. For instance, if a particular hydrophobic pocket in the target's binding site is identified, modifications can be made to the lead compound to better occupy that pocket, potentially increasing its binding affinity and potency. nih.gov While specific pharmacophore models for this compound derivatives were not detailed in the provided search results, this approach represents a logical next step in the development of these compounds as potential therapeutic agents.
Applications in Materials Science and Catalysis
Incorporation into Polymeric Materials and Copolymers
The bifunctional nature of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde, possessing both a reactive aldehyde and a stable heterocyclic core, makes it a candidate for incorporation into various polymeric structures. The aldehyde group can participate in condensation reactions with suitable co-monomers, leading to the formation of polyesters, polyamides, and other copolymers. For instance, furan-2,5-dicarboxylic acid (FDCA), a related furan (B31954) derivative, has been extensively studied as a bio-based replacement for terephthalic acid in the synthesis of polyesters and polyamides. researchgate.netrsc.orgrsc.org Polyamides derived from FDCA and various aliphatic or aromatic diamines have been shown to exhibit high glass transition temperatures and good thermal stability. researchgate.net It is conceivable that the aldehyde functionality of this compound could be oxidized to a carboxylic acid, creating a monomer analogous to FDCA for the synthesis of furan-based polyamides with potentially unique properties conferred by the pyrrolidinyl substituent.
Furthermore, the aldehyde group can undergo reactions such as Knoevenagel condensation with active methylene (B1212753) compounds, which could be exploited to create polymers with extended conjugation. sphinxsai.comnih.govdamascusuniversity.edu.symdpi.com This approach allows for the introduction of the furan moiety into the polymer backbone, potentially influencing the material's thermal and mechanical properties. The presence of the electron-donating pyrrolidinyl group is expected to modulate the electronic properties of the resulting polymers.
Role as a Monomer in Heterocyclic Polymer Synthesis
Beyond incorporation into existing polymer frameworks, this compound can act as a primary monomer for the synthesis of novel heterocyclic polymers. The aldehyde functionality allows for polycondensation reactions with diamines to form poly(azomethine)s or Schiff base polymers. These polymers are known for their thermal stability and potential applications in electronics and as catalysts. nih.gov The pyrrolidinyl group would remain as a pendant group on the polymer chain, influencing its solubility and interaction with other materials.
Electrochemical polymerization is another viable route for creating polymers from furan-based monomers. bohrium.com While the pyrrolidinyl group itself is not typically electropolymerizable, the furan ring can be polymerized under oxidative conditions. The electronic nature of the pyrrolidinyl substituent would likely affect the oxidation potential of the monomer and the properties of the resulting polymer. Research on the polymerization of furan and thiophene (B33073) has demonstrated that copolymers with tailored properties can be achieved through electrochemical methods. bohrium.com
Frontal ring-opening metathesis polymerization (FROMP) of furan derivatives, specifically from Diels-Alder adducts, has also been explored for producing high-performance polymers. d-nb.info This suggests another potential, though more complex, pathway for the polymerization of derivatives of this compound.
Potential as a Ligand in Coordination Chemistry
The aldehyde group of this compound can be readily converted into a variety of coordinating moieties, making it a valuable precursor for ligands in coordination chemistry. Condensation with primary amines leads to the formation of Schiff base ligands. Schiff bases derived from furan-2-carbaldehyde and its derivatives have been shown to form stable complexes with a wide range of transition metals. nih.govmdpi.com These ligands can be bidentate, tridentate, or tetradentate, depending on the nature of the amine used in the condensation reaction. nih.gov
The presence of the pyrrolidinyl group is expected to influence the electronic properties of the resulting Schiff base ligand and, consequently, the properties of its metal complexes. The electron-donating nature of the pyrrolidinyl group can increase the electron density on the furan ring and the imine nitrogen, potentially enhancing the coordinating ability of the ligand and stabilizing higher oxidation states of the coordinated metal ion. The resulting metal complexes could find applications in catalysis, sensing, and materials science. nih.gov
| Ligand Type | Potential Coordinating Atoms | Metal Ions Studied with Analogous Ligands |
| Schiff Base | N (imine), O (furan) | Co(II), Ni(II), Cu(II), Zn(II), Fe(III) nih.gov |
| Hydrazone | N (imine), N (amide), O (furan) | Co(II), Ni(II), Cu(II) |
| Semicarbazone | N (imine), O (carbonyl), O (furan) | Various transition metals nih.gov |
Exploration in Heterogeneous and Homogeneous Catalysis
Metal complexes derived from this compound-based ligands hold promise for applications in both heterogeneous and homogeneous catalysis. Schiff base complexes of transition metals are well-known to catalyze a variety of organic transformations, including oxidation, reduction, and polymerization reactions. nih.gov For instance, cobalt(II) Schiff base complexes have shown catalytic activity in the oxygenation of alkenes.
The specific nature of the metal center and the ligand architecture dictates the catalytic activity. By systematically varying the metal ion and the amine used to synthesize the Schiff base ligand from this compound, it is possible to fine-tune the catalyst for specific applications. The electron-donating pyrrolidinyl group could enhance the catalytic activity of the metal center by increasing its electron density.
Supported metal complexes, where the ligand is anchored to a solid support, can be employed as heterogeneous catalysts. This approach offers advantages in terms of catalyst recovery and reuse. For example, salen complexes supported on SBA-15 have been used for the catalytic oxidation of 5-hydroxymethylfurfural. researchgate.net A similar strategy could be applied to complexes of ligands derived from this compound.
| Catalytic Reaction | Metal Complex Type | Reference for Analogous Systems |
| Oxidation of Alcohols | Ruthenium pincer complexes | exlibrisgroup.com |
| Oxygenation of Alkenes | Co(II) Schiff base complexes | |
| Electrocatalytic Reduction | Iron(II) Schiff base complexes | |
| Polymerization | Zirconium, Titanium, Nickel, Palladium Schiff base complexes |
Development of Photoactive or Optoelectronic Materials
The electronic structure of this compound, characterized by an electron-donating pyrrolidinyl group and an electron-withdrawing aldehyde group connected through a conjugated furan ring, makes it a classic "push-pull" chromophore. researchgate.netmdpi.com Such molecules are known to exhibit interesting photophysical properties, including solvatochromism and nonlinear optical (NLO) activity. researchgate.netmdpi.com The intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation is responsible for these properties.
This inherent push-pull character can be exploited in the design of photoactive and optoelectronic materials. For example, chromophores containing a furan ring as a conjugating bridge have been synthesized and shown to possess significant first-order molecular hyperpolarizability (β), a key parameter for second-order NLO materials. researchgate.net The incorporation of this compound or its derivatives into polymers could lead to materials with electro-optic activity, suitable for applications in optical communications and data storage.
Furthermore, the reaction of the aldehyde group through Knoevenagel condensation with various acceptor moieties can be used to synthesize a range of dyes with tunable absorption and emission properties. sphinxsai.comnih.govdamascusuniversity.edu.symdpi.com These dyes could be used as fluorescent probes or as components in organic light-emitting diodes (OLEDs) and organic solar cells. The pyrrolidinyl group would serve to enhance the electron-donating strength and thereby red-shift the absorption and emission wavelengths.
| Property | Potential Application | Relevant Research on Analogous Systems |
| Nonlinear Optical (NLO) Activity | Electro-optic modulators, frequency doubling | researchgate.netrsc.orgglobethesis.comnih.gov |
| Solvatochromism | Chemical sensors, fluorescent probes | mdpi.com |
| Fluorescence | Organic light-emitting diodes (OLEDs), bio-imaging | researchgate.net |
| Photoconductivity | Organic solar cells, photodetectors |
Future Directions and Interdisciplinary Research Prospects
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The advancement of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools for accelerating the identification and optimization of novel therapeutic agents. For a molecule like 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde, these computational approaches can unlock its therapeutic potential by systematically exploring its chemical space and predicting its biological activities.
Future research could leverage AI and ML algorithms for several key applications:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a virtual library of derivatives of this compound, ML models can be trained to predict their biological activity against various targets. This allows for the in silico screening of thousands of potential compounds, prioritizing the most promising candidates for synthesis and experimental testing.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. These models can be optimized to predict compounds with high binding affinity for specific biological targets, improved pharmacokinetic properties, and reduced off-target effects.
Target Identification and Prediction: AI algorithms can analyze vast biological datasets to predict potential protein targets for this compound. By comparing its structural features to those of known ligands, AI can generate hypotheses about its mechanism of action, guiding future experimental validation.
The furan (B31954) scaffold is a well-established component in many biologically active compounds, making it a valuable input for training predictive models. semanticscholar.orgijabbr.comorientjchem.org
| AI/ML Application | Objective | Potential Outcome for this compound |
| Virtual Screening | Identify potential biological targets and lead compounds from large databases. | Prioritization of derivatives for synthesis and testing against specific diseases. |
| QSAR Modeling | Predict the biological activity of derivatives based on their chemical structure. | Rational design of more potent and selective analogues. |
| Generative Design | Create novel molecular structures with desired properties. | Discovery of new drug candidates with optimized efficacy and safety profiles. |
| ADMET Prediction | Forecast the absorption, distribution, metabolism, excretion, and toxicity profiles. | Early-stage deselection of candidates likely to fail in clinical trials. |
Nanotechnology Applications and Hybrid Materials Development
The unique chemical structure of this compound makes it an attractive candidate for applications in nanotechnology and materials science. The furan ring, in particular, can participate in reversible Diels-Alder reactions, a powerful tool for creating dynamic and responsive materials. rsc.orgacs.org
Furan-Functionalized Nanoparticles: The compound could be used to functionalize the surface of nanoparticles (e.g., gold, silica, or polymeric nanoparticles), imparting specific properties or enabling further conjugation. nih.govutoronto.ca The aldehyde group can be used as a chemical handle for covalent attachment, while the furan moiety can serve as a diene in Diels-Alder "click" chemistry to attach other molecules, such as targeting ligands or drugs. utoronto.ca This could lead to the development of sophisticated drug delivery systems or diagnostic agents. researchgate.netnih.gov
Development of Self-Healing Polymers: By incorporating this compound into a polymer backbone, it is possible to create materials with self-healing capabilities. The furan moiety can react with a bismaleimide (B1667444) crosslinker via a thermally reversible Diels-Alder reaction. nih.gov When the material is damaged, applying heat can induce a retro-Diels-Alder reaction, breaking the cross-links and allowing the polymer to flow and heal the damaged area. Upon cooling, the forward reaction reforms the cross-links, restoring the material's integrity.
Bio-based Resins and Composites: Furfural (B47365), the parent compound of furan-2-carbaldehyde, is a key platform chemical derived from biomass and is used to produce furan-based resins. researchgate.netgminsights.com Derivatives like this compound could be explored as monomers or additives in the formulation of new bio-based polymers and composites, contributing to the development of sustainable materials. researchgate.netcore.ac.uk
Exploration of Novel Bioconjugation Strategies
Bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids, is a cornerstone of modern biotechnology and pharmaceutical science. biosyn.com The distinct functional groups on this compound offer multiple avenues for developing novel bioconjugation strategies.
Aldehyde-Mediated Ligation: The aldehyde group is a versatile functional handle for bioconjugation. It can react with hydrazide or aminooxy-functionalized biomolecules to form stable hydrazone or oxime linkages, respectively. This strategy could be used to label proteins or other biomolecules with the furan moiety for imaging or diagnostic purposes.
Furan-Based "Click" Chemistry: The furan ring can act as a diene in the Diels-Alder reaction with maleimide-functionalized biomolecules. This reaction is highly efficient and can be performed under mild, biocompatible conditions, making it ideal for biological applications. rsc.orgtcichemicals.com Furthermore, recent research has highlighted furan oxidation-mediated reactions, where the furan is activated to react with nucleophiles like amines and thiols on proteins, offering another pathway for site-specific modification. tcichemicals.com A one-pot furan-thiol-amine multicomponent reaction has been described to generate stable pyrrole (B145914) heterocycles for bioconjugation. researchgate.net
Isotope Labeling: The development of straightforward labeling strategies is crucial for tracking molecules in biological systems. nih.gov Synthetic methods could be adapted to incorporate isotopes like carbon-13 or carbon-14 (B1195169) into the heterocyclic scaffold of this compound, enabling its use in metabolic studies or as a tracer in drug development. mdpi.comproquest.com
| Bioconjugation Strategy | Reactive Group | Target on Biomolecule | Potential Application |
| Hydrazone/Oxime Ligation | Aldehyde | Hydrazide/Aminooxy groups | Protein labeling, surface immobilization |
| Diels-Alder Reaction | Furan Ring | Maleimide groups | Creating antibody-drug conjugates, attaching to oligonucleotides rsc.orgtcichemicals.com |
| Furan Oxidation Chemistry | Furan Ring | Amine (e.g., Lysine), Thiol (e.g., Cysteine) | Site-specific protein modification, peptide cyclization tcichemicals.comresearchgate.net |
Sustainable Synthesis and Resource Efficiency in Production
The principles of green chemistry and sustainability are increasingly important in chemical manufacturing. The synthesis of this compound is well-suited for the incorporation of sustainable practices, primarily because its furan core can be derived from renewable biomass.
Biomass-Derived Feedstocks: The starting material, furan-2-carbaldehyde (furfural), is a platform chemical produced on a large scale from the dehydration of pentose (B10789219) sugars found in agricultural residues like corn cobs and sugarcane bagasse. bohrium.comresearchgate.netmdpi.com Utilizing biomass as a feedstock reduces the reliance on fossil fuels and contributes to a circular economy.
Green Catalytic Methods: Future research should focus on developing highly efficient and environmentally benign catalytic systems for the synthesis of this compound. This includes the use of metal-free catalysts or highly recyclable heterogeneous catalysts to facilitate the reaction between a furan precursor and pyrrolidine (B122466). mdpi.comorganic-chemistry.orgresearchgate.net
Process Optimization: Applying green chemistry principles to the synthesis can enhance its resource efficiency. This involves using safer, renewable solvents, minimizing energy consumption through microwave-assisted or flow chemistry processes, and designing the synthesis to produce minimal waste. nih.govacs.orgresearchgate.net The goal is to develop a production process that is not only economically viable but also has a minimal environmental footprint.
Bridging Fundamental Research to Translational Applications
Translating fundamental chemical research into tangible applications, particularly in medicine, requires a structured approach that bridges basic science with preclinical development. The furan scaffold is present in numerous approved drugs, highlighting its therapeutic relevance. orientjchem.orgpharmaguideline.comutripoli.edu.ly For this compound, the path to translational applications involves systematic biological evaluation.
Screening for Biological Activity: The compound and its rationally designed derivatives should be screened against a wide range of biological targets. Given the prevalence of the furan moiety in antimicrobial, anti-inflammatory, and anticancer agents, these are logical starting points for investigation. utripoli.edu.lynih.gov
Mechanism of Action Studies: For any identified "hit" compounds, detailed studies are required to elucidate their mechanism of action. This involves identifying the specific protein or pathway they interact with, which is crucial for understanding their therapeutic effect and potential side effects. The oxidation of the furan ring can sometimes lead to reactive metabolites, a factor that must be carefully assessed in metabolic studies. nih.gov
Lead Optimization and Preclinical Development: Promising compounds would undergo a lead optimization process, where their chemical structure is modified to improve potency, selectivity, and pharmacokinetic properties. This iterative process, often guided by computational models, aims to develop a drug candidate that is suitable for further evaluation in preclinical models of disease. The ultimate goal is to identify a compound with a strong therapeutic profile that can be advanced toward clinical trials.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde, and how can reaction yields be optimized?
- Answer : The compound is typically synthesized via nucleophilic substitution of 5-halofuran-2-carbaldehyde (e.g., 5-chloro- or 5-fluoro-furan-2-carbaldehyde) with pyrrolidine. A representative procedure involves heating the substrate with pyrrolidine and potassium carbonate in DMF at 150°C for 20 hours . Yield optimization requires careful control of solvent polarity (e.g., DMF enhances nucleophilicity), stoichiometric excess of pyrrolidine (1.2–1.5 equiv), and inert atmosphere to prevent aldehyde oxidation. Post-reaction purification via column chromatography (ethyl acetate/hexane) is recommended.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should be observed?
- Answer :
- 1H NMR : A singlet at δ ~9.8–10.1 ppm for the aldehyde proton, coupled with pyrrolidine ring protons (δ ~3.2–3.4 ppm for N-CH2 and δ ~1.8–2.0 ppm for CH2-CH2) .
- 13C NMR : A carbonyl signal at δ ~180–185 ppm for the aldehyde group and signals for the furan ring carbons (δ ~110–160 ppm) .
- IR : Strong absorption at ~1680–1720 cm⁻¹ for the aldehyde C=O stretch.
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Answer : Store in amber vials under argon or nitrogen at –20°C to minimize oxidation and moisture absorption. Desiccants (e.g., molecular sieves) should be added to the storage container .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition or cycloaddition reactions?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distributions, identifying reactive sites. For example, the aldehyde carbon’s electrophilicity can be quantified using Fukui indices, while transition-state modeling clarifies stereochemical outcomes in Diels-Alder reactions . Software like Gaussian or ORCA is commonly used, with solvent effects incorporated via PCM models.
Q. How can contradictory data on the biological activity of this compound across assay systems be resolved?
- Answer : Discrepancies may arise from assay-specific variables (e.g., solvent polarity affecting solubility, or enzyme vs. cell-based systems). To resolve:
- Use orthogonal assays (e.g., enzymatic inhibition assays paired with cellular viability tests).
- Standardize solvent systems (e.g., DMSO ≤0.1% v/v) and include control compounds with known activity .
- Perform dose-response curves to assess potency thresholds.
Q. What strategies improve regioselectivity when using this compound in multicomponent reactions?
- Answer :
- Directing groups : Introduce temporary substituents (e.g., boronic esters) to steer reactivity.
- Catalysis : Lewis acids (e.g., ZnCl₂) can coordinate with the aldehyde oxygen, enhancing electrophilicity at specific positions .
- Microwave-assisted synthesis : Rapid heating reduces side reactions, improving regioselectivity in reactions like Huisgen cycloadditions .
Methodological Considerations
Q. How can impurities in synthesized this compound be identified and removed?
- Answer :
- Analytical methods : HPLC-MS or GC-MS to detect byproducts (e.g., unreacted starting materials or oxidation products).
- Purification : Gradient elution chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. What experimental approaches validate the stability of this compound under varying pH conditions?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
